molecular formula C10H13N3 B14581565 (2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine CAS No. 61268-04-0

(2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine

Cat. No.: B14581565
CAS No.: 61268-04-0
M. Wt: 175.23 g/mol
InChI Key: LOHRJHDQPYBUNV-IUCAKERBSA-N
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Description

(2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine is an organic compound characterized by its unique aziridine ring structure Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring systems, which make them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine typically involves the reaction of appropriate aziridine precursors with diazonium salts. One common method includes the use of (2S,3S)-2,3-dimethylaziridine and a diazonium salt derived from aniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine involves its interaction with nucleophiles and electrophiles due to the strained aziridine ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The phenyldiazenyl group can also undergo electron transfer reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound with a simpler structure.

    N-Phenylaziridine: Similar structure but lacks the dimethyl groups.

    (2S,3S)-2,3-Dimethylaziridine: Lacks the phenyldiazenyl group.

Uniqueness

(2S,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine is unique due to the combination of the aziridine ring and the phenyldiazenyl group

Properties

CAS No.

61268-04-0

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

[(2S,3S)-2,3-dimethylaziridin-1-yl]-phenyldiazene

InChI

InChI=1S/C10H13N3/c1-8-9(2)13(8)12-11-10-6-4-3-5-7-10/h3-9H,1-2H3/t8-,9-/m0/s1

InChI Key

LOHRJHDQPYBUNV-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1[C@@H](N1N=NC2=CC=CC=C2)C

Canonical SMILES

CC1C(N1N=NC2=CC=CC=C2)C

Origin of Product

United States

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